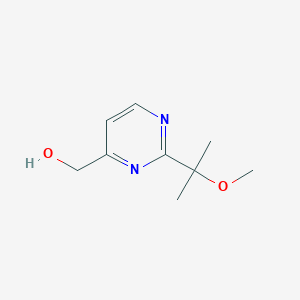

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

CAS No.: 1511203-24-9

Cat. No.: VC4261813

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1511203-24-9 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.223 |

| IUPAC Name | [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol |

| Standard InChI | InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3 |

| Standard InChI Key | HHSRLGQRMKBEKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=NC=CC(=N1)CO)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its IUPAC name, [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol, reflects the methoxypropan-2-yl group at position 2 and the hydroxymethyl group at position 4 of the pyrimidine core . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES | CC(C)(C1=NC=CC(=N1)CO)OC |

| InChI Key | HHSRLGQRMKBEKQ-UHFFFAOYSA-N |

| PubChem CID | 79198542 |

The three-dimensional structure features a planar pyrimidine ring with steric bulk introduced by the methoxypropan-2-yl group, which may influence intermolecular interactions in synthetic or biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The primary synthesis route involves functionalizing a 4-substituted pyrimidine precursor. A reported method includes:

-

Substrate Preparation: 4-Chloropyrimidine or 4-hydroxymethylpyrimidine as starting materials.

-

Nucleophilic Substitution: Reaction with 2-methoxypropan-2-ol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C.

-

Purification: Column chromatography or recrystallization to isolate the product.

Reaction parameters critically affect yield and purity. For instance, prolonged heating (>12 hours) may degrade the hydroxymethyl group, necessitating optimized conditions.

Key Reaction Metrics

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–90°C |

| Catalyst Concentration | 5–10 mol% |

| Reaction Time | 8–10 hours |

| Yield | 60–75% (reported ranges) |

Research Gaps and Future Directions

-

Bioactivity Profiling: No in vitro or in vivo studies have been published. Screening against cancer cell lines or microbial pathogens is warranted.

-

Structural Optimization: Modifying the methoxypropan-2-yl or hydroxymethyl groups could enhance target selectivity.

-

Safety Assessments: Acute and chronic toxicity studies are needed for industrial or pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume